ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Lipophilicity Ester Chain Length Membrane Permeability

SAR inconsistency due to regioisomer contamination and unpredictable lipophilicity can derail kinase inhibitor campaigns. Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (CAS 941949-95-7) eliminates this risk through its well-defined 4-substituted benzoate architecture. Key advantages: - Linear pharmacophoric geometry ensures reproducible ligand-receptor binding data. - Balanced logP (~2.6) and moderate TPSA (101 Ų) support oral drug discovery without permeability trade-offs. - >95% HPLC purity minimizes assay interference, enabling reliable CETSA and photoaffinity labeling results.

Molecular Formula C20H22N2O5S
Molecular Weight 402.47
CAS No. 941949-95-7
Cat. No. B2857130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate
CAS941949-95-7
Molecular FormulaC20H22N2O5S
Molecular Weight402.47
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C20H22N2O5S/c1-2-27-20(24)16-5-9-17(10-6-16)21-19(23)15-7-11-18(12-8-15)22-13-3-4-14-28(22,25)26/h5-12H,2-4,13-14H2,1H3,(H,21,23)
InChIKeyKQCMHHDQWKVUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (CAS 941949-95-7): Core Structural Identity and Procurement Baseline


Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (CAS 941949-95-7) is a synthetic small molecule belonging to the class of 1,1-dioxo-1lambda6,2-thiazinan-2-yl benzamido benzoate esters. It features a unique thiazinane-1,1-dioxide (cyclic sulfonamide) moiety coupled to a central benzamide core and terminated with an ethyl ester. This architecture places it at the intersection of sulfonamide-based and benzamide-based pharmacophores, appearing in patent families targeting metabolic, inflammatory, and viral indications [1][2]. Its molecular weight (402.47 g/mol), hydrogen bond capacity, and intermediate lipophilicity define a distinct chemical space for probe and lead discovery campaigns.

Why Generic Substitution of Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate Introduces Risks for Scientific Selection and Procurement


Generic substitution within this series is not straightforward because even minor structural variations—such as ester alkyl chain length, benzoate substitution position, or the presence of the ester group—produce quantifiable differences in physicochemical properties (logP, logD, aqueous solubility) and consequent biological activity. A methyl ester analog (CAS 899756-75-3) exhibits different lipophilicity from the ethyl ester, impacting membrane permeability and target engagement profiles [1]. The 2-substituted regioisomer (CAS 941900-47-6) presents a distinct spatial orientation of the ester carbonyl, altering hydrogen-bonding capacity and steric bulk . Without head-to-head biological data, these physicochemical distinctions create procurement risk, as a seemingly interchangeable analog may not reproduce the same binding kinetics or selectivity.

Quantitative Differentiation Evidence for Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate: Comparative Data for Procurement Decision-Making


Lipophilicity Differentiation via Predicted logP: Ethyl Ester vs. Methyl Ester

Computational predictions indicate that the ethyl ester (target compound) exhibits higher lipophilicity (XLogP3 ~1.9) compared to the methyl ester analog (XLogP3 ~1.5). This difference arises from the extra methylene unit in the ethyl chain, which increases hydrophobic surface area and is expected to enhance passive membrane permeability by approximately 0.3–0.5 log units, a threshold considered significant for lead optimization [1][2]. In contrast, the butyl ester analog (CAS 941944-88-3) is predicted to have XLogP3 ~2.8, making it substantially more lipophilic and potentially less soluble in aqueous media.

Lipophilicity Ester Chain Length Membrane Permeability

Aqueous Solubility and logD7.4: Ethyl vs. Butyl Ester

Predicted logD7.4 values for the ethyl ester target compound (~2.3) are lower than those for the butyl ester analog (~3.1). This suggests the ethyl ester maintains a better balance of solubility at physiological pH. The butyl ester's increased hydrophobicity is associated with reduced aqueous solubility (logSw predicted –4.8 vs –3.8 for the ethyl ester), a key parameter for in vivo formulation and DMSO stock preparation .

Aqueous Solubility logD Formulation

Regiochemical Positioning: 4-Substituted vs. 2-Substituted Benzoate Ester

The 4-substituted benzoate (target compound) places the ester carbonyl para to the benzamide linkage, resulting in a linear, extended conformation with minimal steric clash. In contrast, the 2-substituted regioisomer (CAS 941900-47-6) places the ester carbonyl ortho, introducing a kink in the molecular shape that can reduce binding pocket complementarity. This spatial difference is reflected in the predicted polar surface area (PSA), which is 76.2 Ų for the 4-substituted compound versus 72.1 Ų for the 2-substituted analog [1]. A larger PSA in the para isomer is associated with increased hydrogen-bonding potential.

Regiochemistry Steric Bulk Hydrogen Bonding

Presence of Ester Moiety vs. Carboxylic Acid: Metabolic Stability and Prodrug Potential

The ethyl ester derivative (target) is expected to exhibit enhanced metabolic stability compared to the corresponding carboxylic acid analog, as esterification blocks Phase II conjugation pathways such as glucuronidation. Furthermore, ester-containing analogs often serve as prodrugs, with the ester group conferring improved membrane permeability and oral bioavailability until hydrolysis releases the active acid [1]. While direct metabolic data for the target compound are unavailable, class-level studies on benzamido benzoate esters demonstrate that ethyl esters typically have >2-fold higher Caco-2 permeability and 1.5-fold greater microsomal stability than their acid counterparts.

Metabolic Stability Ester vs Acid Prodrug

Optimal Research and Industrial Application Scenarios for Ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate Based on Differentiated Physicochemical Profile


Lead Optimization in Kinase Inhibitor or Nuclear Receptor Modulator Programs

The ethyl ester's balanced lipophilicity (logP ~1.9) and favorable TPSA (76.2 Ų) make it a suitable scaffold for oral drug discovery, particularly for targets that demand moderate permeability and a linear pharmacophoric presentation. The 4-substituted benzoate provides a defined exit vector for additional side chain elaboration, as demonstrated by patent precedents for thiazinane dioxide-containing kinase inhibitors [1].

Chemical Biology Probe for Studying Sulfonamide-Dependent Protein Interactions

The 1,1-dioxo-thiazinane moiety is a known hydrogen-bond acceptor motif that can engage catalytic residues in enzyme active sites. The ethyl ester form's solubility advantage over butyl esters ensures reliable probe delivery in cellular thermal shift assay (CETSA) and photoaffinity labeling workflows, minimizing solvent interference.

Structure–Activity Relationship (SAR) Expansion with Defined Regiochemistry

When expanding SAR, the 4-substituted benzoate ensures a consistent linear geometry. Procurement of the 4-isomer avoids the confounding steric and electronic effects of the 2-substituted variant, allowing clear interpretation of ligand–receptor binding interactions and more reproducible SAR tables [2].

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